

Spectroscopic Data of Methyl Streptonigrin: A Technical Guide

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Compound of Interest

Compound Name: *Methyl streptonigrin*

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This technical guide provides a summary of available spectroscopic data for **Methyl streptonigrin**, a derivative of the potent antitumor antibiotic streptonigrin. Due to the limited availability of specific experimental data for **Methyl streptonigrin** in the reviewed literature, this document primarily presents the comprehensive spectroscopic data for the parent compound, streptonigrin. This information serves as a crucial reference point, with predictions for the expected spectroscopic characteristics of **Methyl streptonigrin** based on its chemical structure.

Overview of Spectroscopic Data

While the synthesis of **Methyl streptonigrin** has been reported, detailed public-domain spectroscopic data remains scarce.^{[1][2][3]} This guide compiles the known data for streptonigrin to provide a foundational understanding for researchers. The key difference between streptonigrin and **Methyl streptonigrin** is the esterification of the carboxylic acid group at the C-2 position of the pyridine ring with a methyl group. This modification is expected to induce predictable shifts in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The molecular formula of **Methyl streptonigrin** is $C_{26}H_{24}N_4O_8$, and it has a molecular weight of 520.49 g/mol.^{[4][5][6]}

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for Streptonigrin[1]

Ionization Mode	Observed m/z	Ion Type	Molecular Formula
ESI-MS (Positive)	529.135	$[M+Na]^+$	$C_{25}H_{22}N_4O_8$
MS (Negative, NH_3 Cl)	506.1443	$[M-H]^-$	$C_{25}H_{22}N_4O_8$

Predicted Mass Spectrometry Data for **Methyl Streptonigrin**:

For **Methyl streptonigrin** ($C_{26}H_{24}N_4O_8$, MW: 520.49), the expected high-resolution mass spectrometry data would show a molecular ion peak at approximately m/z 521.1643 for $[M+H]^+$ and 543.1462 for $[M+Na]^+$ in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.

1H NMR Spectroscopy

Table 2: 1H NMR Spectroscopic Data for Streptonigrin[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.38	s	3H	H-8' (Methyl on Ring C)
3.84	s	3H	Methoxy on Ring D
3.88	s	3H	Methoxy on Ring D
3.97	s	3H	Methoxy on Ring A
6.27	br s	2H	NH ₂ on Ring A
6.68	d, J=7.5 Hz	1H	Aromatic H on Ring D
6.72	d, J=7.4 Hz	1H	Aromatic H on Ring D
8.18	br s	1H	Phenolic OH on Ring D
8.37	d, J=8.4 Hz	1H	H-4 (Ring B)
9.01	d, J=8.38 Hz	1H	H-3 (Ring B)

Predicted ¹H NMR Data for **Methyl Streptonigrin**:

The ¹H NMR spectrum of **Methyl streptonigrin** is expected to be very similar to that of streptonigrin, with the notable exception of the disappearance of the broad singlet corresponding to the carboxylic acid proton. A new singlet, integrating to 3H, is anticipated in the range of 3.7-4.0 ppm, corresponding to the methyl ester protons.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for Streptonigrin[1]

Chemical Shift (δ) ppm	Assignment
17.5	C-8' (Methyl Carbon)
56.1	Methoxy Carbon
60.3	Methoxy Carbon
60.7	Methoxy Carbon
105.2	Aromatic Carbon
125.4	Aromatic Carbon
126.3	C-3
134.1	C-4
137.5	Aromatic Carbon
141.6	Aromatic Carbon
165.8	C-9' (Carbonyl Carbon)
177.0	C-5 (Carbonyl Carbon)
181.0	C-8 (Carbonyl Carbon)

Predicted ^{13}C NMR Data for **Methyl Streptonigrin**:

The ^{13}C NMR spectrum of **Methyl streptonigrin** will largely mirror that of streptonigrin. The key predicted changes include the appearance of a new signal around 52-53 ppm for the methyl ester carbon. The chemical shift of the carbonyl carbon of the ester (formerly the carboxylic acid) is expected to be in the range of 165-175 ppm.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Methyl streptonigrin** are not explicitly available. However, based on standard practices for the analysis of natural products and their derivatives, the following general procedures can be outlined.

NMR Spectroscopy

A sample of **Methyl streptonigrin** would be dissolved in a suitable deuterated solvent, such as DMSO- d_6 or $CDCl_3$. 1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional 1H and ^{13}C experiments would be performed, along with two-dimensional experiments such as COSY, HSQC, and HMBC to confirm assignments and elucidate the full structure.

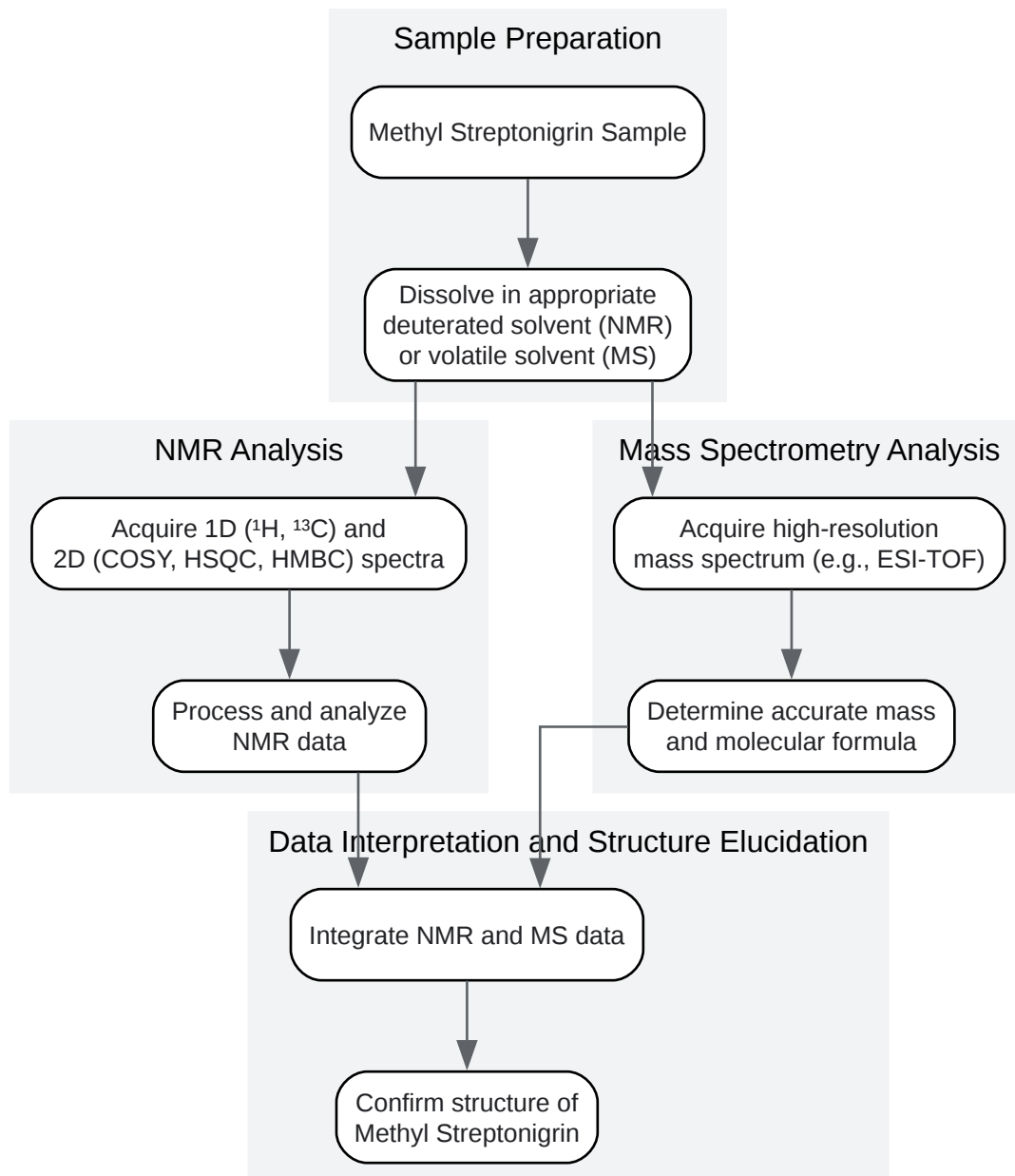
Mass Spectrometry

High-resolution mass spectra would be obtained using an ESI or MALDI ionization source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **Methyl streptonigrin**.

Spectroscopic Analysis Workflow for Methyl Streptonigrin



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Caption: Workflow for the spectroscopic characterization of **Methyl streptonigrin**.

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